2-amino-4-oxo-4H-chromene-3-carbonitrile
Overview
Description
2-amino-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of 4H-chromenes. It is characterized by the presence of an amino group at the 2-position, a carbonyl group at the 4-position, and a cyano group at the 3-position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-oxo-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. For instance, amine-functionalized silica magnetic nanoparticles (ASMNPs) have been used as an efficient catalyst for this reaction. The reaction is carried out at room temperature under solvent-free conditions, resulting in high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is emphasized to ensure cost-effectiveness, safety, and sustainability. The process involves the use of robust catalysts that can be easily separated and reused, thereby minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and hydrazines are employed for substitution reactions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives
Scientific Research Applications
2-amino-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the observed pharmacological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable pharmacological properties.
2-amino-4H-benzo[b]pyrans: Another class of compounds with similar structural features and biological activities.
Uniqueness
2-amino-4-oxo-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group at the 3-position and the carbonyl group at the 4-position enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound .
Properties
CAS No. |
58778-37-3 |
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Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-amino-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)14-10(7)12/h1-4H,12H2 |
InChI Key |
HFGSYQXNEXRWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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